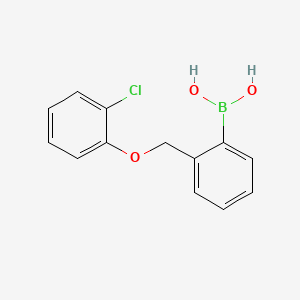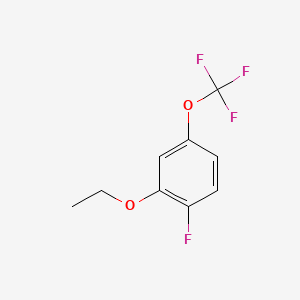
5-Chloro-1-ethyl-4-nitro-1H-pyrazole
Übersicht
Beschreibung
5-Chloro-1-ethyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C5H6ClN3O2 . It is used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole contains a total of 17 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .Physical And Chemical Properties Analysis
5-Chloro-1-ethyl-4-nitro-1H-pyrazole has a molecular weight of 175.57 . It is a yellow to brown liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Pyrazole derivatives, including 5-Chloro-1-ethyl-4-nitro-1H-pyrazole, often serve as key intermediates in organic synthesis. They can act as both directing and transforming groups, facilitating the construction of complex molecular architectures .
Agricultural Chemistry
In agriculture, compounds like 5-Chloro-1-ethyl-4-nitro-1H-pyrazole may be explored for their potential as pesticides or herbicides due to the bioactivity associated with the pyrazole moiety .
Pharmaceutical Research
The pyrazole core is present in many pharmaceuticals. Derivatives of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole could be investigated for various therapeutic activities, including anti-inflammatory, analgesic, and antipyretic properties .
Antiviral Agents
Research on pyrazole derivatives has included studies on their antiviral capabilities. While specific studies on 5-Chloro-1-ethyl-4-nitro-1H-pyrazole are not mentioned, its structural analogs have been investigated for anti-HIV and broad-spectrum antiviral activities .
Anti-Tobacco Mosaic Virus Activity
Some pyrazoles have been studied for their activity against plant viruses like the Tobacco Mosaic Virus (TMV). It’s possible that 5-Chloro-1-ethyl-4-nitro-1H-pyrazole could also be evaluated for such antiviral properties in plants .
Cancer Research
Pyrazole derivatives have been synthesized and evaluated for their potential anti-cancer properties. They may induce apoptosis in cancer cells and could serve as leads for the development of new anticancer agents .
Safety and Hazards
The safety information for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of pyrazole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound . Future research should consider these factors to provide a more comprehensive understanding of this compound’s action in different environments.
Eigenschaften
IUPAC Name |
5-chloro-1-ethyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWUMLSWBDBGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729300 | |
| Record name | 5-Chloro-1-ethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-ethyl-4-nitro-1H-pyrazole | |
CAS RN |
1338718-34-5 | |
| Record name | 5-Chloro-1-ethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



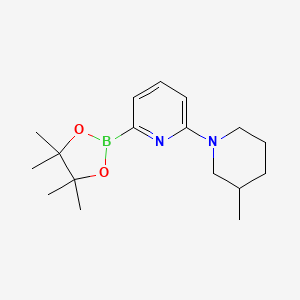
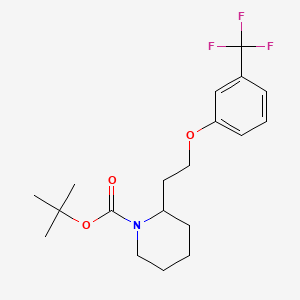

![[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol](/img/structure/B571825.png)
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)
![tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B571829.png)

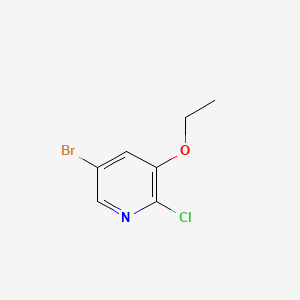
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)

